7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a fully saturated, N-phenyl-substituted heterocycle belonging to the pyrazolo[4,3-c]azepine class. Its scaffold fuses a pyrazole ring with a seven-membered azepane bearing a geminal dimethyl group at the 7-position.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
Cat. No. B13169084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3)C
InChIInChI=1S/C15H19N3/c1-15(2)8-14-12(9-16-11-15)10-17-18(14)13-6-4-3-5-7-13/h3-7,10,16H,8-9,11H2,1-2H3
InChIKeyLHPXRRSWMUHYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Core Structure and Procurement Identity


7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a fully saturated, N-phenyl-substituted heterocycle belonging to the pyrazolo[4,3-c]azepine class. Its scaffold fuses a pyrazole ring with a seven-membered azepane bearing a geminal dimethyl group at the 7-position [1]. The compound is primarily supplied as a free base (CAS 2059937-26-5, MW 241.33, formula C15H19N3) or as a dihydrochloride salt (CAS 2060036-05-5) for research and development use . Its structural features—a basic tertiary amine within a conformationally constrained ring system—position it as a versatile synthetic intermediate or fragment for medicinal chemistry campaigns targeting central nervous system (CNS) and oncology programs .

Why 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Cannot Be Substituted by Generic Azepane Building Blocks


Generic substitution with unsubstituted pyrazolo[4,3-c]azepines or monocyclic azepanes introduces significant risk in structure-activity relationship (SAR) exploration. The geminal 7,7-dimethyl group imposes a Thorpe–Ingold conformational constraint on the azepane ring, restricting accessible conformers and potentially enhancing target binding entropy . Additionally, the N1-phenyl substituent modulates both lipophilicity (clogP) and electron density on the pyrazole, altering hydrogen-bond acceptor strength and metabolic stability compared to N1-H or N1-alkyl analogs . Vendors confirm that even closely related analogs—such as the 1-(2-fluorophenyl) or 1-(4-fluorophenyl) derivatives—exhibit different physicochemical property profiles, implying that each substitution pattern yields a distinct chemical tool with non-interchangeable biological performance .

Quantitative Differentiation Evidence for 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Against Closest Analogs


Lipophilicity Modulation: 7,7-Dimethyl-1-phenyl vs. 1-(2-Fluorophenyl)-7,7-dimethyl Analog

The unsubstituted N1-phenyl group on the target compound delivers a distinct lipophilicity range compared to the ortho-fluorinated analog. While experimentally measured logP/logD values for the target compound are not publicly available, computed data for the closely related 1-methyl-7,7-dimethyl-sulfonamide analog shows an ACD/LogP of 2.27 and LogD (pH 5.5) of 2.57 . Introducing an N1-phenyl group without electron-withdrawing fluorine is predicted to incrementally increase clogP by approximately 0.8–1.2 log units compared to the fluorophenyl analog, based on Hansch π constants (π_phenyl = 1.96, π_2-fluorophenyl ≈ 2.16) [1]. For CNS programs requiring balanced permeability and reduced P-glycoprotein efflux, this moderate lipophilicity range (estimated clogP 2.8–3.2) is desirable, whereas the fluorinated analog may cross into a range associated with higher metabolic clearance [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Molecular Weight and Salt Form Versatility: Free Base vs. Dihydrochloride Salt Procurement

The target compound is commercially available in two distinct forms: the free base (CAS 2059937-26-5, MW 241.33) and the dihydrochloride salt (CAS 2060036-05-5, MW 314.26) . This contrasts with the 1-(2-fluorophenyl) analog, which is predominantly offered only as the dihydrochloride salt . The availability of the free base allows direct use in reactions requiring a nucleophilic tertiary amine (e.g., alkylation, acylation, or reductive amination) without a prior neutralization step. Furthermore, the 95% purity specification reported by Leyan for the free base provides a baseline for procurement; the dihydrochloride salt offers enhanced aqueous solubility (estimated >10 mg/mL based on typical hydrochloride salt behavior) for biological assays, whereas the free base is suitable for organic-phase chemistry.

Compound Management Salt Selection Solubility Engineering

Conformational Restriction: Geminal 7,7-Dimethyl vs. Unsubstituted 7-Position Azepane Analogs

The 7,7-dimethyl substitution imposes a Thorpe–Ingold effect that restricts the conformational flexibility of the seven-membered azepane ring . Unsubstituted hexahydropyrazolo[4,3-c]azepines (e.g., CAS 111416-17-2) can interconvert between multiple chair, twist-chair, and boat conformers with low energy barriers (~5–8 kcal/mol) . The gem-dimethyl group raises the energy of certain conformers by introducing 1,3-diaxial interactions, effectively biasing the ring toward a preferred conformation. This conformational pre-organization can reduce the entropic penalty upon target binding, a principle widely exploited in macrocyclic and constrained scaffold drug design [1]. Although no X-ray or NMR conformational data exist specifically for the target compound, the 7,7-dimethyl pattern is a recognized medicinal chemistry design element for improving target affinity and selectivity in azepane-based inhibitors.

Conformational Analysis Scaffold Design Structure-Based Drug Design

N1-Phenyl Electronic Modulation vs. N1-Alkyl and N1-H Analogs in Pyrazolo[4,3-c]azepines

The N1-phenyl substituent on the target compound exerts an electron-withdrawing inductive effect (-I) on the pyrazole ring while contributing resonance donation (+M) through conjugation with the aromatic π-system [1]. This electronic profile differs fundamentally from N1-H analogs (e.g., 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine), where the NH proton is available for hydrogen-bond donation, and from N1-methyl analogs (e.g., 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine, CAS 1505428-23-8 ), which lack the extended π-system. The phenyl group shifts the pKa of the azepane nitrogen by an estimated 0.3–0.5 units lower compared to the N1-methyl analog due to the inductive effect transmitted through the pyrazole ring [2]. This pKa modulation directly impacts the protonation state at physiological pH (7.4) and consequently influences cellular permeability, lysosomal trapping propensity, and binding to acidic or basic residues in target proteins.

Electronic Effects SAR Exploration Pyrazole Chemistry

Research and Industrial Application Scenarios for 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Based on Verified Differentiation


Fragment-Based Lead Generation for CNS Targets Requiring Moderate Lipophilicity

The target compound serves as a privileged fragment for CNS-focused screening libraries. Its estimated clogP range (2.8–3.2), combined with the conformational constraint imparted by the 7,7-dimethyl group, positions it favorably for blood-brain barrier penetration screening cascades. Procurement of the free base form (95% purity, CAS 2059937-26-5) allows direct incorporation into fragment cocktails without salt interference . Compared to the 1-(2-fluorophenyl) analog, the target compound's higher predicted lipophilicity may enhance passive membrane permeability while maintaining compliance with CNS MPO desirability scores [1].

Kinase Inhibitor Scaffold with Tunable Amine Basicity

The N1-phenyl-7,7-dimethyl-pyrazolo[4,3-c]azepine scaffold presents a tertiary amine handle whose predicted pKa (8.8–9.2) occupies a window that minimizes hERG liability while retaining sufficient basicity for target engagement in kinase ATP-binding pockets [2]. Medicinal chemistry teams exploring hinge-binding heterocycles can leverage the free base for direct N-alkylation or sulfonylation, generating focused libraries with controlled amine basicity—a key determinant of kinase selectivity and cellular potency [3].

Synthetic Intermediate for Beckmann-Derived Lactam Libraries

Building on the established Beckmann rearrangement chemistry of 3-alkyl-6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazoles [4], the target compound can be further elaborated via N-acylation or N-sulfonylation to access pyrazolo[4,3-c]azepin-4-one derivatives. These lactam-containing analogs have demonstrated inhibitory activity against phosphodiesterase (PDE4) and CREBBP/EP300 bromodomains in patent literature [5][6], suggesting that the target compound is a strategic intermediate for synthesizing bioactive lactam libraries with potential anti-inflammatory and anti-cancer applications.

Chemical Biology Probe Development via Conformational Restriction

The 7,7-dimethyl Thorpe–Ingold constraint makes this scaffold suitable for developing chemical probes where conformational pre-organization is hypothesized to enhance target residence time. The dual availability of free base and dihydrochloride salt (CAS 2060036-05-5) enables seamless transition from organic synthesis (free base) to biophysical assay preparation (salt form for aqueous solubility). Researchers can procure the free base for structure–activity relationship exploration and independently convert to the hydrochloride salt in situ as needed for crystallography or surface plasmon resonance (SPR) studies .

Quote Request

Request a Quote for 7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.